molecular formula C19H18N3O8P B11379330 Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11379330
M. Wt: 447.3 g/mol
InChI Key: WKFVKCBLLLXJDE-UHFFFAOYSA-N
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Description

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a nitrophenyl group, and an oxazole ring

Preparation Methods

The synthesis of Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate typically involves multiple steps, starting with the preparation of the benzodioxole and nitrophenyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: The oxazole ring can participate in substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the nitrophenyl group can participate in redox reactions. The oxazole ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives, nitrophenyl compounds, and oxazole-containing molecules. What sets Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N3O8P

Molecular Weight

447.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-2-(4-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H18N3O8P/c1-26-31(25,27-2)19-18(20-10-12-3-8-15-16(9-12)29-11-28-15)30-17(21-19)13-4-6-14(7-5-13)22(23)24/h3-9,20H,10-11H2,1-2H3

InChI Key

WKFVKCBLLLXJDE-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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